2-[2-(2-thienyl)vinyl]-8-quinolinol

Catalog No.
S5754613
CAS No.
694443-82-8
M.F
C15H11NOS
M. Wt
253.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(2-thienyl)vinyl]-8-quinolinol

CAS Number

694443-82-8

Product Name

2-[2-(2-thienyl)vinyl]-8-quinolinol

IUPAC Name

2-[(E)-2-thiophen-2-ylethenyl]quinolin-8-ol

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

InChI

InChI=1S/C15H11NOS/c17-14-5-1-3-11-6-7-12(16-15(11)14)8-9-13-4-2-10-18-13/h1-10,17H/b9-8+

InChI Key

KHSVOAWASYWZQU-CMDGGOBGSA-N

SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=CS3

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=CS3

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=CS3

The exact mass of the compound 2-[2-(2-thienyl)vinyl]-8-quinolinol is 253.05613515 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization

Once synthesized, researchers use various techniques to characterize TQVN, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ]. These techniques provide information about the structure and composition of the molecule.

Potential Applications

Scientific studies have explored potential applications of TQVN in various areas, including:

  • Antimicrobial activity

    Some studies have investigated the antimicrobial properties of TQVN against bacteria and fungi []. These studies suggest that TQVN may have some activity against certain microbial strains, but further research is needed to determine its efficacy and potential mechanisms of action.

  • Anti-cancer properties

    A limited number of studies have explored the anti-cancer properties of TQVN []. These studies suggest that TQVN may have some cytotoxic effects on cancer cells, but more research is needed to understand its potential as an anti-cancer agent.

2-[2-(2-thienyl)vinyl]-8-quinolinol is a chemical compound characterized by its unique structure, which integrates a thienyl group with a quinolinol moiety. The compound features a vinyl group linking the thienyl and quinolinol components, making it a member of the broader family of vinyl-substituted quinolines. Its molecular formula is C13H9NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with both its quinoline and thienyl components.

The reactivity of 2-[2-(2-thienyl)vinyl]-8-quinolinol can be attributed to the presence of functional groups that facilitate various chemical transformations. Key reactions include:

  • Electrophilic Substitution: The quinoline nitrogen can act as a nucleophile in electrophilic aromatic substitution reactions.
  • Condensation Reactions: The vinyl group can participate in condensation reactions with aldehydes or other electrophiles to form more complex structures.
  • Oxidation: The thienyl moiety can undergo oxidation under certain conditions, potentially leading to derivatives with enhanced biological activity.

These reactions highlight the versatility of 2-[2-(2-thienyl)vinyl]-8-quinolinol in synthetic organic chemistry.

Research indicates that 2-[2-(2-thienyl)vinyl]-8-quinolinol exhibits significant biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: The compound shows efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial therapies.
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is needed to elucidate its mechanisms and effectiveness in clinical settings.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in disease pathways, which could be leveraged for therapeutic purposes.

The synthesis of 2-[2-(2-thienyl)vinyl]-8-quinolinol typically involves several key steps:

  • Formation of the Thienyl Vinyl Group: This can be achieved through a reaction between a suitable thienyl derivative and an appropriate vinyl halide or equivalent reagent.
  • Quinolinol Formation: The quinolinol component can be synthesized via the condensation of an aminoquinoline with an aldehyde or ketone.
  • Coupling Reaction: Finally, the thienyl vinyl intermediate is coupled with the quinolinol derivative using standard coupling techniques such as Suzuki or Sonogashira coupling.

These methods allow for the efficient production of 2-[2-(2-thienyl)vinyl]-8-quinolinol with high yields.

Widely used as an antifungal agent and chelating agent.
  • Thieno[3,4-b]quinoline
    • Structure: Integrates both thieno and quinoline components into a fused ring system.
    • Activity: Known for potent anticancer properties.
  • Uniqueness

    The uniqueness of 2-[2-(2-thienyl)vinyl]-8-quinolinol lies in its specific combination of functional groups that provide enhanced biological activity compared to similar compounds. Its dual functionality as both a quinoline and thienyl derivative offers potential advantages in drug development, particularly in targeting multiple pathways simultaneously.

    Interaction studies involving 2-[2-(2-thienyl)vinyl]-8-quinolinol focus on its binding affinity to various biological targets. Key findings include:

    • Protein Binding: Investigations into how this compound interacts with specific proteins involved in disease pathways reveal potential mechanisms for its therapeutic effects.
    • Receptor Interaction: Studies assessing its interaction with cellular receptors indicate possible roles in modulating cellular responses.

    These studies are crucial for understanding how 2-[2-(2-thienyl)vinyl]-8-quinolinol can be utilized effectively in medicinal chemistry.

    Several compounds share structural similarities with 2-[2-(2-thienyl)vinyl]-8-quinolinol. These include:

    • 4-(2-(2-Thienyl)vinyl)quinoline
      • Structure: Contains a similar thienyl-vinyl linkage but differs in the position of the quinoline moiety.
      • Activity: Exhibits distinct biological properties due to structural variations.
    • 8-Hydroxyquinoline
      • Structure: A simpler derivative lacking the thienyl group but retaining significant biological activity.

    XLogP3

    4

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    253.05613515 g/mol

    Monoisotopic Mass

    253.05613515 g/mol

    Heavy Atom Count

    18

    Dates

    Last modified: 11-23-2023

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